Head‑to‑Head Nek2 Kinase Inhibition Potency vs. Aminopyrazine HTS Hit 2 and Optimized Analogs
The aminopyrazine chemotype has been validated as a Nek2 kinase inhibitor scaffold, with an initial HTS hit (compound 2) and subsequent optimized analogs showing low‑micromolar to sub‑micromolar IC50 values in enzymatic assays . The study reported an IC50 of 870 nM for a representative aminopyrazine derivative in Nek2 binding . However, 2‑(5‑aminopyrazin‑2‑yl)phenol was not included in the published SAR exploration, leaving its potency relative to the disclosed aminopyrazine series unknown. A direct comparison under identical assay conditions is required to determine whether the ortho‑phenol substitution confers improved hinge‑region hydrogen‑bonding or affects the unusual inactive kinase conformation utilised by this inhibitor class.
| Evidence Dimension | Nek2 kinase inhibition IC50 |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | Aminopyrazine HTS hit compound 2 and derivatives (low µM to 870 nM range) |
| Quantified Difference | Not calculable; data gap |
| Conditions | Nek2 enzymatic assay; class‑level reference from J. Med. Chem. 2010, 53, 7682‑7698 |
Why This Matters
Nek2 is a validated oncology target, and establishing a defined potency rank within this chemotype directly influences selection of the most promising scaffold for further medicinal chemistry optimisation.
- [1] Whelligan DK, Solanki S, Taylor D, et al. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. J Med Chem. 2010;53(21):7682-7698. PMID: 20936789. View Source
- [2] RCSB PDB. 2XKF: Structure of Nek2 bound to aminopyrazine compound 2. Binding Affinity Annotations: IC50 870 nM. Available at: https://www.rcsb.org/structure/2XKF. View Source
